N-(4-甲氧基苯基)-2-{4-氧代-3-[(3-丙基-1,2,4-噁二唑-5-基)甲基]-3,4-二氢-5H-嘧啶并[5,4-b]吲哚-5-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环衍生物的计算和药理学潜力
研究重点是 1,3,4-恶二唑和吡唑衍生物的计算和药理学评估,包括毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。这些化合物对表皮生长因子受体 (EGFR)、微管蛋白和环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标表现出不同程度的结合和抑制作用,表明它们具有多种治疗应用的潜力(Faheem, 2018)。
新型二氢嘧啶衍生物的抗糖尿病活性
合成了一系列新型二氢嘧啶衍生物,并通过 α-淀粉酶抑制试验表征了它们的体外抗糖尿病活性。这表明通过抑制与碳水化合物代谢相关的酶,在糖尿病治疗中具有潜在应用(Lalpara 等,2021)。
抗菌和抗增殖活性
合成了酰肼和恶二唑衍生物,并评估了它们对各种病原体的抗菌活性和对人肿瘤细胞系的抗增殖活性。化合物对革兰氏阴性菌表现出更高的活性,并对肿瘤细胞系表现出显着的抑制活性,表明它们可用作化疗剂(Kaya 等,2017)。
取代的 1,3,4-恶二唑的抗炎活性
一项关于各种取代的 1,3,4-恶二唑的抗炎活性的研究表明,在大鼠爪子的角叉菜胶诱导水肿试验中表现出显着的活性,表明此类化合物具有开发新型抗炎药的潜力(Nargund 等,1994)。
2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物的细胞毒活性
这项研究旨在通过将不同的芳氧基连接到某些乙酰胺衍生物中的嘧啶环中来寻找新的抗癌剂。一种化合物对八种癌细胞系表现出明显的癌细胞生长抑制,表明了发现新型抗癌药物的途径(Al-Sanea 等,2020)。
作用机制
Target of action
Both compounds contain structural features common to pyrimidines and oxadiazoles . Pyrimidines are known to interact with various biological targets, including enzymes involved in nucleotide synthesis. Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
属性
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O2/c1-20-7-13-24(14-8-20)31-27(35)19-34-28(22-9-11-23(30)12-10-22)32-26-18-33(16-15-25(26)29(34)36)17-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNIDHXGZSMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。